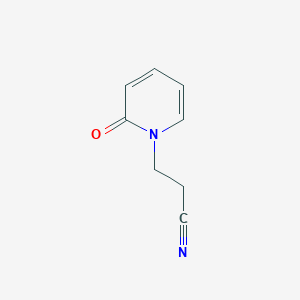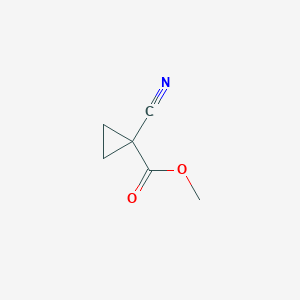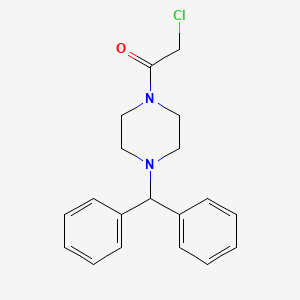
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is 176.22 . The InChI Code is 1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) .Chemical Reactions Analysis
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has been used as a precursor in the synthesis of other heterocyclic compounds, such as quinazolines and quinolines. It has also been used as a catalyst in the synthesis of polymers and other materials.Physical And Chemical Properties Analysis
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has been found to possess several biochemical and physiological effects. It has been found to possess antiviral, antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to possess antioxidant and anti-cancer properties.Applications De Recherche Scientifique
Application Summary
2,3-Dihydroquinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, are known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Method of Application
A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners . The catalyst was characterized through various methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), vibrating sample magnetometry (VSM), transmission electron microscopy (TEM), scanning electron microscopy (SEM), energy dispersive X-ray analysis (EDX), X-ray photoelectron spectroscopy (XPS) and inductively coupled plasma analysis (ICP) .
Results or Outcomes
The nanocatalyst was tested for synthesis of 2,3-dihydroquinazolinones and higher yields of derivatives were obtained with less time duration . Moreover, the catalytic synthesis is easy to operate without the use of any kind of additives/bases . The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .
Synthesis of Imidazoles
Application Summary
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Method of Application
The synthesis of imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Results or Outcomes
Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Antibacterial Agents
Application Summary
Quinazolinone and quinazolinone derivatives, which can be synthesized using 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .
Method of Application
The development of novel classes of antibacterial agents is of strategic importance due to the appearance of drug resistance bacterial strains . Quinazolines and quinazolinones are considered as a privileged class of nitrogen containing heterocyclic scaffolds .
Results or Outcomes
Quinazolines and quinazolinones are utilized in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary . They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Synthesis of Functional Imidazole
Application Summary
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can be used in the synthesis of functional imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Method of Application
The synthesis of functional imidazoles involves the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Results or Outcomes
Imidazoles are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Green Synthesis of Biologically Active 2,3-Dihydroquinazolin-4(1H)-ones
Method of Application
A highly efficient magnetic EDTA-coated catalyst, Fe3O4@EDTA/CuI, was fabricated for the synthesis of 2,3-dihydroquinazolinones . The nanocatalyst was thoroughly characterized through various methods .
Results or Outcomes
The nanocatalyst was tested for synthesis of 2,3-dihydroquinazolinones and higher yields of derivatives were obtained with less time duration . Moreover, the catalytic synthesis is easy to operate without the use of any kind of additives/bases . The catalyst was magnetically recoverable after the completion of the reaction and displayed reusability for six successive rounds without any loss in its catalytic efficiency .
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMRXBQNLKDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344218 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one | |
CAS RN |
77726-78-4 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)


![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
